N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide
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Overview
Description
N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide is a synthetic organic compound that features a pyrrole ring attached to a propyl chain, which is further connected to a difluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction, where a halogenated propyl compound reacts with the pyrrole ring.
Formation of the Difluorobenzamide Moiety: The difluorobenzamide group can be synthesized by reacting 3,4-difluoroaniline with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Coupling Reaction: The final step involves coupling the pyrrole-propyl intermediate with the difluorobenzamide moiety using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole N-oxide using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The difluorobenzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Pyrrole N-oxide derivatives.
Reduction: Amino derivatives of the difluorobenzamide moiety.
Substitution: Substituted benzamide derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring and difluorobenzamide moiety may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-pyrrol-1-yl)propyl)-3,4-dichlorobenzamide: Similar structure but with chlorine atoms instead of fluorine.
N-(3-(1H-pyrrol-1-yl)propyl)-3,4-dimethylbenzamide: Similar structure but with methyl groups instead of fluorine.
N-(3-(1H-pyrrol-1-yl)propyl)-3,4-dimethoxybenzamide: Similar structure but with methoxy groups instead of fluorine.
Uniqueness
N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable scaffold in drug discovery.
Properties
IUPAC Name |
3,4-difluoro-N-(3-pyrrol-1-ylpropyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O/c15-12-5-4-11(10-13(12)16)14(19)17-6-3-9-18-7-1-2-8-18/h1-2,4-5,7-8,10H,3,6,9H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGMTCFCVRKPAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCNC(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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